1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one
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Overview
Description
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and an isobutylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with isobutylthiol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the bromophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the isobutylthio group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)ethanone: Lacks the isobutylthio group, resulting in different chemical properties and reactivity.
2-Bromo-1-phenylethanone: Similar structure but with variations in the position of the bromine atom.
1-(2-Bromophenyl)-2-(methylthio)ethan-1-one: Contains a methylthio group instead of an isobutylthio group, leading to differences in steric and electronic effects.
Uniqueness
1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one is unique due to the presence of both the bromophenyl and isobutylthio groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets.
Properties
Molecular Formula |
C12H15BrOS |
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Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
DTIGXEMYAZJBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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